molecular formula C47H68O18 B591649 [(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate CAS No. 136448-58-3

[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate

Cat. No. B591649
M. Wt: 921.043
InChI Key: FHGLMEYTRPWSLO-MULBXUMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate is a natural product found in Bugula neritina with data available.

Scientific Research Applications

Asymmetric Synthesis

The compound has been studied in the context of asymmetric synthesis. For instance, Marchionni and Vogel (2001) developed a method for the asymmetric synthesis of long-chain and polycyclic polypropanoate fragments starting from 2,2'-ethylidenebis[3,5-dimethylfuran]. This work is significant as it contributes to the synthesis of complex organic molecules with multiple stereogenic centers, which is a crucial aspect of pharmaceutical and fine chemical manufacturing (Marchionni & Vogel, 2001).

Synthesis of Enantiomerically Pure Compounds

The synthesis of enantiomerically pure compounds is another area where such complex molecules have been applied. Rosenquist Å et al. (1996) described the synthesis of bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, showcasing the importance of these compounds in developing potential inhibitors for diseases like HIV (Rosenquist Å et al., 1996).

Development of Novel Methodologies in Organic Synthesis

Research has also focused on developing new methodologies for synthesizing such complex molecules. Aspinall et al. (1999) demonstrated a method for the asymmetric synthesis of (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylic acid and its methyl ester, illustrating the continual evolution and refinement of synthetic techniques in organic chemistry (Aspinall et al., 1999).

Chemoselective Reactions and Ring Openings

Complex organic compounds of this nature are also pivotal in studying chemoselective reactions and ring openings. This is exemplified in the work by Minematsu et al. (2010), who investigated the inhibitory effects of a similarly complex molecule on CYP3A4/5 in vitro and in vivo settings (Minematsu et al., 2010).

properties

CAS RN

136448-58-3

Product Name

[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate

Molecular Formula

C47H68O18

Molecular Weight

921.043

InChI

InChI=1S/C47H68O18/c1-10-31(50)13-11-12-14-39(52)63-43-30(21-41(54)59-9)20-34-24-37(27(2)48)62-42(55)23-32(51)22-35-25-38(60-28(3)49)45(6,7)46(56,64-35)26-36-18-29(19-40(53)58-8)17-33(61-36)15-16-44(4,5)47(43,57)65-34/h11-16,19,21,27,31-38,43,48,50-51,56-57H,10,17-18,20,22-26H2,1-9H3/b13-11+,14-12+,16-15-,29-19+,30-21+/t27-,31?,32-,33+,34+,35-,36+,37-,38+,43+,46+,47-/m1/s1

InChI Key

FHGLMEYTRPWSLO-MULBXUMXSA-N

SMILES

CCC(C=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O)O

synonyms

2,4-Octadienoic acid, 6-hydroxy-, (1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-25-(acetyloxy)-1,11,21-trihydroxy-17-(1R)-1-hydroxyethyl-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo21.3.1.13,7.1

Origin of Product

United States

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